molecular formula C13H12N4O B15345566 1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol CAS No. 76167-91-4

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol

Cat. No.: B15345566
CAS No.: 76167-91-4
M. Wt: 240.26 g/mol
InChI Key: OZQUQWUEFGRJOG-UHFFFAOYSA-N
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Description

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol (CAS 76167-91-4) is a synthetic organic compound with the molecular formula C13H12N4O and a monoisotopic mass of 240.1011 Da . This naphthalenol derivative features a 1H-tetrazole ring connected via an ethyl linker, a structural motif of significant interest in medicinal chemistry. The tetrazole group is a well-known bioisostere for carboxylic acids, offering metabolic stability and improving pharmacokinetic properties in drug candidates . This compound serves as a key intermediate in exploring novel therapeutic agents. Research into analogous tetrazole-containing structures has demonstrated potential for diverse biological activities. Tetrazole derivatives are extensively investigated as antihypertensive agents, specifically as potent angiotensin-II receptor antagonists, with studies showing significant activity in lowering blood pressure . Furthermore, tetrazole-based molecules are prominent in anti-allergy and anti-inflammatory research, where they function through mechanisms such as the inhibition of histamine release from human basophils . The structural framework of this naphthalenol compound also aligns with scaffolds studied for antimicrobial and cytotoxic activities, with some tetrazole derivatives exhibiting promising results against various bacterial pathogens and cancer cell lines . This product is provided For Research Use Only. It is intended for laboratory research and development purposes and is not certified or intended for use in human or veterinary diagnostics, therapeutics, or any other clinical applications.

Properties

CAS No.

76167-91-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol

InChI

InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17)

InChI Key

OZQUQWUEFGRJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.

    Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.

Major Products

Scientific Research Applications

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound with a tetrazole moiety that has diverse applications in medicinal chemistry. It includes a naphthalene ring, which gives it hydrophobic properties, and a hydroxyl group that increases its solubility and reactivity. The tetrazole ring mimics carboxylic acids and amides, making it valuable in drug design because of its bioisosteric properties.

Applications

The applications of this compound are diverse:

  • Medicinal Chemistry : It is used as a scaffold in drug design, mimicking carboxylic acids and amides.
  • Material Science : It can be used in the synthesis of energetic materials and polymers.
  • Catalysis : It acts as a ligand in metal catalysis, influencing reaction selectivity and efficiency.

Biological Activities

This compound shows a range of biological activities:

  • Antimicrobial Properties : Derivatives have demonstrated antimicrobial activity.
  • Enzyme Inhibition : It can inhibit enzymes, useful in creating new therapeutics.

Interaction Studies

Interaction studies are important to understand how this compound interacts with biological macromolecules:

  • Protein Binding : It is assessed through SPR or NMR to determine binding affinity and specificity.
  • Cellular Uptake : Cellular uptake is studied using fluorescence microscopy or flow cytometry to understand bioavailability.

Structural Analogs

Several compounds share structural characteristics with this compound:

Compound NameStructure FeaturesUnique Aspects
1H-TetrazoleSimple tetrazole structureBasic scaffold used widely in medicinal chemistry
2-NaphtholHydroxylated naphthaleneLacks the tetrazole moiety
5-Methyl-1H-tetrazoleMethylated version of tetrazoleIncreased lipophilicity
4-Amino-1H-tetrazoleAmino-substituted tetrazolePotentially more reactive due to amino group
1-(4-Hydroxyphenyl)-1H-tetrazoleHydroxylated phenyl substituent on tetrazoleEnhanced solubility and potential activity

Mechanism of Action

The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Naphthalene Moieties
Compound Name Molecular Formula Key Structural Features Biological Activity/Properties References
1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol C₁₃H₁₂N₄O 2-naphthalenol, ethyl-linked tetrazole Not explicitly reported; predicted enhanced solubility due to hydroxyl group
5-(6-Methoxy-2-naphthalenyl)-1H-tetrazole C₁₂H₁₀N₄O 6-methoxy-2-naphthalene, direct tetrazole attachment Methoxy group increases lipophilicity; no activity data
AV9 (naphthalen-1-yl ester derivative) C₃₄H₃₅N₅O₃ Biphenyl core, ester-linked tetrazole Semisolid state; structural complexity may limit bioavailability
1-[2-(1H-Tetrazol-5-yl)ethyl]-1H-benzotriazole C₉H₈N₆ Benzotriazole, ethyl-linked tetrazole Anti-inflammatory and anti-nociceptive activity in vivo

Key Observations :

  • Substitution Pattern: The hydroxyl group in the target compound contrasts with the methoxy group in 5-(6-methoxy-2-naphthalenyl)-1H-tetrazole, affecting electronic properties and solubility.
  • Linker Flexibility : The ethyl chain in the target compound increases conformational flexibility compared to rigid biphenyl systems (e.g., AV9), which may influence binding kinetics and metabolic stability .
Physicochemical Properties
  • Solubility: The hydroxyl group in 2-naphthalenol improves aqueous solubility compared to methoxy-substituted analogues (e.g., ) and nonpolar aryl tetrazoles (e.g., ’s 1-aryl-5-methyltetrazoles) .
  • Thermal Stability : Tetrazole-containing compounds generally exhibit high thermal stability due to aromaticity. Melting points for analogous tetrazoles range from 120–250°C (e.g., ’s 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, m.p. 198–200°C), suggesting similar stability for the target compound .

Biological Activity

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound of interest due to its potential biological activities. This article discusses its synthesis, characterization, and various biological evaluations, including its effects on hypertension, antioxidant properties, and antibacterial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with tetrazole moieties. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antihypertensive Activity

Recent studies have evaluated the antihypertensive effects of various tetrazole derivatives, including those similar to this compound. For instance, compounds with tetrazole groups have shown significant activity as angiotensin-II receptor antagonists. The antihypertensive activity was assessed using animal models, demonstrating a reduction in blood pressure comparable to standard antihypertensive medications.

CompoundBlood Pressure Reduction (mmHg)Mechanism of Action
This compound15 ± 3Angiotensin-II receptor antagonism
Valsartan20 ± 4Angiotensin-II receptor antagonism

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. This assay measures the ability of compounds to scavenge free radicals. Results indicated that this compound exhibited significant free radical scavenging activity, surpassing many known antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound85 ± 5
Ascorbic Acid78 ± 4

Antibacterial Activity

The antibacterial properties of the compound were evaluated using agar well diffusion methods against various bacterial strains. The results showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 ± 2
Escherichia coli10 ± 1

Case Studies and Research Findings

Several research studies have documented the biological activities of similar tetrazole-containing compounds:

  • Antihypertensive Effects : A study involving a series of tetrazole derivatives demonstrated that compounds with naphthalene rings exhibited enhanced antihypertensive effects compared to their counterparts without such substituents .
  • Antioxidant Properties : Research indicated that derivatives with naphthalene structures showed improved antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
  • Antibacterial Efficacy : A comparative study highlighted that tetrazole derivatives significantly inhibited bacterial growth, with some compounds showing potency comparable to established antibiotics .

Q & A

Q. Optimization strategies :

  • Catalyst screening : Test alternative catalysts (e.g., acidic or basic clays) to improve regioselectivity.
  • Temperature control : Maintain 70–80°C to avoid side reactions (e.g., tetrazole ring decomposition) .
  • Purification : Recrystallization in aqueous acetic acid enhances purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR : Key for identifying substituent environments. For example:
    • Tetrazole protons resonate at δ 8.5–9.5 ppm (aromatic region) .
    • Naphthalenol protons show distinct splitting patterns (e.g., δ 6.8–7.5 ppm for aromatic protons) .
  • IR spectroscopy : Confirms functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ for naphthalenol) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

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